REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/C(O)=O)=[CH:4][C:3]=1[O:13][CH3:14].CC[N:17]([CH2:20]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]=[CH:9][NH:17][C:20]2=[O:29])=[CH:4][C:3]=1[O:13][CH3:14]
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Name
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|
Quantity
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9.49 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
10.48 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
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94 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture stirred at RT for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through a pad of silica
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Type
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WASH
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Details
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eluted with ˜1 L of PhMe
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Type
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CUSTOM
|
Details
|
the volatiles were evaporated
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Type
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TEMPERATURE
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Details
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and the mixture heated
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Type
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TEMPERATURE
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Details
|
to reflux for 3 hours (internal temperature 250° C.)
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Duration
|
3 h
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Type
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TEMPERATURE
|
Details
|
to cool to RT
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Type
|
STIRRING
|
Details
|
stirred overnight
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Duration
|
8 (± 8) h
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
the solid washed with hexanes (100 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C2C=CNC(C2=C1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |